molecular formula C9H10O B7767131 2-Allylphenol CAS No. 26761-75-1

2-Allylphenol

Cat. No. B7767131
CAS RN: 26761-75-1
M. Wt: 134.17 g/mol
InChI Key: QIRNGVVZBINFMX-UHFFFAOYSA-N
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Patent
US05023278

Procedure details

200 g of linear (NPCl2)n in benzene (total volume is about 2400 ml) is added (20 to 30 minutes) the alkyl or aryloxides prepared in a) in 1200 ml of THF and 2500 ml of benzene. The reaction mixture is then stirred at about 300° F. for twenty-four hours. Upon cooling, the polymer is coagulated by pouring into a ten gallon can containing two gallons of methanol with agitation. The solvents are then drawn off. Additional methanol may be added if the polymer does not separate cleanly from the solution. The solid, as free as possible of solvent, is then desalted by washing with water. The resulting chlorine-free polymer is dried at 50° to 60° C. under vacuum.
[Compound]
Name
(NPCl2)n
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
alkyl or aryloxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
reactant
Reaction Step Four
Quantity
2500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[CH2:3]1[CH2:7]O[CH2:5][CH2:4]1>C1C=CC=CC=1>[CH2:3]([C:7]1[CH:5]=[CH:4][CH:3]=[CH:7][C:1]=1[OH:2])[CH:4]=[CH2:5]

Inputs

Step One
Name
(NPCl2)n
Quantity
200 g
Type
reactant
Smiles
Name
alkyl or aryloxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1200 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
2500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °F
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at about 300° F. for twenty-four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
ADDITION
Type
ADDITION
Details
by pouring into a ten gallon
CUSTOM
Type
CUSTOM
Details
does not separate cleanly from the solution
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting chlorine-free polymer is dried at 50° to 60° C. under vacuum

Outcomes

Product
Name
Type
Smiles
C(C=C)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05023278

Procedure details

200 g of linear (NPCl2)n in benzene (total volume is about 2400 ml) is added (20 to 30 minutes) the alkyl or aryloxides prepared in a) in 1200 ml of THF and 2500 ml of benzene. The reaction mixture is then stirred at about 300° F. for twenty-four hours. Upon cooling, the polymer is coagulated by pouring into a ten gallon can containing two gallons of methanol with agitation. The solvents are then drawn off. Additional methanol may be added if the polymer does not separate cleanly from the solution. The solid, as free as possible of solvent, is then desalted by washing with water. The resulting chlorine-free polymer is dried at 50° to 60° C. under vacuum.
[Compound]
Name
(NPCl2)n
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
alkyl or aryloxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
reactant
Reaction Step Four
Quantity
2500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[CH2:3]1[CH2:7]O[CH2:5][CH2:4]1>C1C=CC=CC=1>[CH2:3]([C:7]1[CH:5]=[CH:4][CH:3]=[CH:7][C:1]=1[OH:2])[CH:4]=[CH2:5]

Inputs

Step One
Name
(NPCl2)n
Quantity
200 g
Type
reactant
Smiles
Name
alkyl or aryloxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1200 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
2500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °F
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at about 300° F. for twenty-four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
ADDITION
Type
ADDITION
Details
by pouring into a ten gallon
CUSTOM
Type
CUSTOM
Details
does not separate cleanly from the solution
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting chlorine-free polymer is dried at 50° to 60° C. under vacuum

Outcomes

Product
Name
Type
Smiles
C(C=C)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.